(S)-2-Isopropyl-1-(methylsulfonyl)aziridine
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Overview
Description
(S)-2-Isopropyl-1-(methylsulfonyl)aziridine is a chemical compound known for its unique structure and reactivity. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The presence of the methanesulfonyl group and the isopropyl group in its structure imparts distinct chemical properties and reactivity patterns to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Isopropyl-1-(methylsulfonyl)aziridine typically involves the reaction of an appropriate aziridine precursor with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Isopropyl-1-(methylsulfonyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the methanesulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted aziridines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of deprotected aziridines.
Scientific Research Applications
(S)-2-Isopropyl-1-(methylsulfonyl)aziridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Isopropyl-1-(methylsulfonyl)aziridine involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The aziridine ring can undergo ring-opening reactions, leading to the formation of various products depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(Methanesulfonyl)-2-(methyl)aziridine
- (2S)-1-(Methanesulfonyl)-2-(ethyl)aziridine
- (2S)-1-(Methanesulfonyl)-2-(tert-butyl)aziridine
Uniqueness
(S)-2-Isopropyl-1-(methylsulfonyl)aziridine is unique due to the presence of the isopropyl group, which imparts steric hindrance and influences its reactivity. This compound’s distinct structure allows for specific interactions and reactivity patterns that may not be observed in other similar compounds.
Properties
CAS No. |
196520-82-8 |
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Molecular Formula |
C6H13NO2S |
Molecular Weight |
163.235 |
IUPAC Name |
(2S)-1-methylsulfonyl-2-propan-2-ylaziridine |
InChI |
InChI=1S/C6H13NO2S/c1-5(2)6-4-7(6)10(3,8)9/h5-6H,4H2,1-3H3/t6-,7?/m1/s1 |
InChI Key |
OOLUMFFNUXZWQO-ULUSZKPHSA-N |
SMILES |
CC(C)C1CN1S(=O)(=O)C |
Synonyms |
Aziridine, 2-(1-methylethyl)-1-(methylsulfonyl)-, (2S)- (9CI) |
Origin of Product |
United States |
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